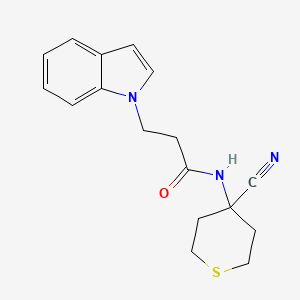![molecular formula C13H11F2NO B2644465 2-[(2,4-Difluoroanilino)methyl]benzenol CAS No. 303091-09-0](/img/structure/B2644465.png)
2-[(2,4-Difluoroanilino)methyl]benzenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(2,4-Difluoroanilino)methyl]benzenol” is a chemical compound with the molecular formula C13H11F2NO . It is a complex organic compound that contains a benzene ring, which is a common structure in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, two fluorine atoms, and an amino group. The exact structure would depend on the specific arrangement and bonding of these atoms .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific molecular structure. These could include properties like melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Development of Novel Fluorescence Probes
2-[(2,4-Difluoroanilino)methyl]benzenol and similar compounds have been explored for their potential in developing novel fluorescence probes. These probes can selectively detect highly reactive oxygen species such as hydroxyl radicals and reactive intermediates of peroxidase, which are crucial in studying biological and chemical applications (Setsukinai et al., 2003).
Energy Disposal in Chemical Reactions
Research into the energy disposal during the abstraction of hydrogen by fluorine atoms from polyatomic molecules, including compounds similar to this compound, has been conducted. This research helps in understanding the role of radical fragments in such reactions, which is significant for various chemical processes (Bogan & Setser, 1976).
Antitumor Properties
Studies have shown that compounds like this compound, particularly 2-(4-Aminophenyl)benzothiazoles, demonstrate potent antitumor properties. They can form DNA adducts in sensitive tumor cells, which is a key mechanism in their antitumor activity (Leong et al., 2003).
Catalytic Hydrodeoxygenation
The compound has relevance in catalytic hydrodeoxygenation, a process crucial in refining bio-oils. Studies on methyl-substituted phenols, related to this compound, have provided insights into the kinetics and mechanisms of this process, which is vital for developing more efficient catalytic systems (Massoth et al., 2006).
Synthesis of Single Molecule Magnets
Research has also delved into the synthesis of tetranuclear [Cu-Ln]2 single molecule magnets using ligands related to this compound. These studies contribute to the development of advanced materials with potential applications in data storage and quantum computing (Costes et al., 2008).
Benzylation of Alcohols
Compounds similar to this compound have been used in developing methods for the benzylation of alcohols, an important reaction in organic synthesis (Poon & Dudley, 2006).
Solute-Solvent Complexation Dynamics
Studies on solute-solvent complexation dynamics, involving compounds similar to this compound, have provided valuable insights into rapid chemical exchange processes. This research is important in understanding solute-solvent interactions at the molecular level (Zheng et al., 2005).
Corrosion Inhibition
Research on benzimidazole derivatives, which are structurally related to this compound, has shown their effectiveness as corrosion inhibitors. This is particularly relevant in protecting metals like steel in acidic environments (Yadav et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2,4-difluoroanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c14-10-5-6-12(11(15)7-10)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUXLYPTGOBWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2644383.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2644384.png)
![N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2644385.png)


![2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2644393.png)

![methyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2644395.png)
![1-(4-Fluorophenyl)-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2644396.png)

![5-Azaspiro[3.4]octane-7-carboxylic acid;hydrochloride](/img/structure/B2644401.png)

![N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide](/img/structure/B2644404.png)
